BenchChemオンラインストアへようこそ!

Herkinorin

Opioid receptor selectivity Structure-activity relationship Salvinorin analog

Herkinorin is the first salvinorin-derived scaffold with μ-over-κ selectivity and a G-protein-biased mechanism devoid of β-arrestin-2 recruitment and receptor internalization. Unlike conventional opioids, it retains full efficacy in morphine-tolerant models and acts peripherally, enabling isolated peripheral μ analgesia. Irreplaceable for BRET arrestin assays, biased signaling dissections, and SAR campaigns targeting non-nitrogenous opioid chemotypes. ≥98% purity, for research use only.

Molecular Formula C28H30O8
Molecular Weight 494.5 g/mol
CAS No. 862073-77-6
Cat. No. B1673126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHerkinorin
CAS862073-77-6
Synonyms9-(benzoyloxy)-2-(3-furanyl)dodecahydro-6a,10b-dimethyl-4,10-dioxo-2H-naphtho(2,1-c)pyran-7-carboxylic acid methyl ester
BF3DNCA methyl ester
herkinorin
Molecular FormulaC28H30O8
Molecular Weight494.5 g/mol
Structural Identifiers
SMILESCC12CCC3C(=O)OC(CC3(C1C(=O)C(CC2C(=O)OC)OC(=O)C4=CC=CC=C4)C)C5=COC=C5
InChIInChI=1S/C28H30O8/c1-27-11-9-18-26(32)36-21(17-10-12-34-15-17)14-28(18,2)23(27)22(29)20(13-19(27)25(31)33-3)35-24(30)16-7-5-4-6-8-16/h4-8,10,12,15,18-21,23H,9,11,13-14H2,1-3H3/t18-,19-,20-,21-,23-,27-,28-/m0/s1
InChIKeyPYDQMXRFUVDCHC-XAGHGKQISA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Herkinorin (CAS: 862073-77-6): A Salvinorin A-Derived μ-Opioid Agonist with Biased Signaling Profile


Herkinorin is a semi-synthetic neoclerodane diterpene derived from the natural product Salvinorin B, which is itself obtained from Salvinorin A . Discovered in 2005, it is notable as the first salvinorin A-derived scaffold to display selectivity for the μ-opioid receptor (MOR) over the κ-opioid receptor (KOR) . Unlike conventional opioid analgesics, herkinorin is a non-nitrogenous compound . It exhibits potent MOR agonist activity with a binding affinity (Ki) reported between 12 nM and 45 nM across studies . Importantly, it is characterized as a G-protein-biased agonist that does not induce β-arrestin-2 recruitment or subsequent receptor internalization, a profile associated with reduced tolerance and side-effect liabilities .

Why Herkinorin Cannot Be Substituted with Generic μ-Opioid Agonists


Herkinorin occupies a unique and non-interchangeable position in opioid pharmacology due to its combined properties of a non-nitrogenous diterpene scaffold, μ-receptor selectivity inverted from its parent compound Salvinorin A, and a distinct G-protein-biased signaling signature that lacks β-arrestin-2 recruitment . Generic μ-agonists such as morphine, fentanyl, or DAMGO uniformly engage β-arrestin pathways to varying degrees, which are implicated in the development of tolerance, constipation, and respiratory depression . Furthermore, no other commercially available salvinorin analog provides this specific μ-over-κ selectivity profile. Substituting herkinorin with a standard opioid agonist would fundamentally alter experimental outcomes in studies of biased signaling, peripheral analgesia, and morphine-tolerant pain states. The quantitative evidence in Section 3 defines the exact parameters of this irreplaceable differentiation.

Herkinorin Quantitative Differentiation Evidence Guide: μ-Selectivity and Biased Agonism


Inverted μ/κ Opioid Receptor Selectivity Relative to Salvinorin A

Herkinorin demonstrates a profound reversal of opioid receptor subtype selectivity compared to its parent scaffold, salvinorin A. While salvinorin A is a highly selective κ-opioid receptor (KOR) agonist, herkinorin exhibits preferential binding to the μ-opioid receptor (MOR) . Quantitatively, herkinorin's affinity for KOR is 47-fold lower than salvinorin A (Ki = 90 nM vs. Ki = 1.9 nM). Conversely, its affinity for MOR is at least 25-fold higher than salvinorin A (Ki = 12 nM vs. Ki > 1000 nM) . At the MOR, herkinorin acts as a full agonist with an IC50 of 0.5 μM and an Emax of 130% relative to DAMGO .

Opioid receptor selectivity Structure-activity relationship Salvinorin analog

μ-Over-κ Opioid Receptor Binding Selectivity Ratio

Herkinorin exhibits measurable selectivity for the μ-opioid receptor (MOR) over the κ-opioid receptor (KOR). In competition binding assays, herkinorin shows approximately 8-fold selectivity for MOR over KOR . Quantitative binding data indicate a MOR Ki of 45 nM and a KOR Ki of 184 nM, yielding a selectivity ratio of 4.1-fold in this dataset . While herkinorin can act as an agonist at both μ- and κ-receptors in vitro, the consistent μ-preference across independent studies distinguishes it from salvinorin A derivatives that either retain exclusive κ-selectivity or lose MOR activity altogether .

Opioid receptor pharmacology Receptor binding assay Selectivity profiling

Absence of β-Arrestin-2 Recruitment and Receptor Internalization

Herkinorin is a biased μ-opioid receptor (MOR) agonist that activates G-protein-mediated signaling without recruiting β-arrestin-2 or inducing receptor internalization . In contrast, conventional MOR agonists such as DAMGO and fentanyl robustly recruit β-arrestin-2, and even morphine induces detectable β-arrestin interactions under conditions of GRK2 overexpression . In cellular assays, herkinorin treatment results in no measurable β-arrestin-2 translocation to the plasma membrane and no receptor internalization above baseline, whereas etorphine and DAMGO produce clear internalization responses under identical conditions .

Biased agonism β-arrestin GPCR trafficking Functional selectivity

Retention of Antinociceptive Efficacy in Morphine-Tolerant Animals

Herkinorin retains antinociceptive efficacy in animals rendered tolerant to morphine, a property not shared by morphine itself. In the rat formalin test, chronic systemic morphine treatment (5-day) induced tolerance such that morphine no longer inhibited flinching behavior in either phase of the test. Under these identical tolerant conditions, herkinorin continued to produce significant antinociception, inhibiting flinching in both the acute (Phase I) and inflammatory (Phase II) phases . This demonstrates a functional divergence between herkinorin and morphine in the tolerant state.

Antinociceptive tolerance In vivo pain model Formalin test

Peripheral Restriction of Antinociceptive Action

Herkinorin's antinociceptive effects in the rat formalin test are mediated peripherally at the site of injection rather than centrally. Contralateral administration of herkinorin (injection into the paw opposite to formalin injection) fails to attenuate flinching behavior, demonstrating that systemic distribution to central sites is not required for efficacy in this model . This peripheral restriction is further supported by nonhuman primate studies showing that the peripherally selective antagonist quaternary naltrexone (1 mg/kg s.c.) reduces the peak neuroendocrine effect of herkinorin by approximately 70%, indicating prominent action outside the blood-brain barrier .

Peripheral opioid analgesia Blood-brain barrier penetration Site-specific action

Structural Determinant of μ-Agonist Activity: C-1 Ketone Requirement

The μ-opioid agonist activity of herkinorin is critically dependent on the presence of the C-1 ketone moiety. Synthetic modification studies demonstrate that removal of the C-1 ketone converts herkinorin (a μ-agonist) into a weak opioid antagonist . This is in contrast to the κ-selective parent compound salvinorin A, where C-1 modifications produce compounds with differing pharmacological profiles including antagonists at all three opioid receptor subtypes . This functional group dependency provides a defined structural anchor for SAR studies not available with simpler opioid scaffolds.

Structure-activity relationship Neoclerodane scaffold Functional group mapping

Optimal Research and Industrial Application Scenarios for Herkinorin


Probing G-Protein-Biased μ-Opioid Receptor Signaling Without β-Arrestin Confounds

Herkinorin serves as an essential positive control and mechanistic probe in studies examining G-protein-biased agonism at the μ-opioid receptor. Its complete lack of detectable β-arrestin-2 recruitment and receptor internalization, as established in cellular assays , allows researchers to isolate G-protein-mediated signaling outcomes (e.g., cAMP inhibition, ERK1/2 activation via G-protein pathways) from arrestin-dependent events. This contrasts sharply with standard agonists like DAMGO or fentanyl that recruit β-arrestin and with morphine, which shows context-dependent arrestin engagement. Procurement of herkinorin is indicated for laboratories conducting BRET-based arrestin recruitment assays, confocal internalization studies, or downstream transcriptomic/proteomic analyses of biased GPCR signaling.

Investigating Peripheral μ-Opioid Analgesia in Inflammatory and Neuropathic Pain Models

Herkinorin's demonstrated peripheral site of action in the formalin model—with efficacy only upon ipsilateral injection and 70% reduction of neuroendocrine effects by a peripherally restricted antagonist in primates —makes it uniquely suited for studies of peripherally mediated μ-opioid analgesia. Unlike systemically administered central opioids, herkinorin can dissect peripheral μ-receptor contributions to pain relief without confounding central nervous system side effects. This application is particularly valuable in models of localized inflammatory pain, post-operative pain, and peripheral neuropathy where researchers seek to evaluate peripheral opioid receptor pharmacology in isolation.

Evaluating Analgesic Efficacy in Morphine-Tolerant Pain States

Herkinorin is uniquely positioned as a tool compound for studying antinociception in the context of established morphine tolerance. Direct in vivo evidence demonstrates that herkinorin retains full antinociceptive efficacy in both phases of the formalin test in rats rendered tolerant to systemic morphine, whereas morphine itself loses efficacy under identical conditions . This property is not shared by conventional μ-agonists and provides a specific experimental window into the mechanisms of opioid tolerance, cross-tolerance, and receptor regulation. Procurement of herkinorin is essential for research programs aiming to identify or validate analgesic candidates with reduced tolerance liability.

Medicinal Chemistry Scaffold Optimization of Non-Nitrogenous μ-Opioid Ligands

Herkinorin provides a structurally defined starting point for structure-activity relationship (SAR) campaigns targeting novel, non-nitrogenous μ-opioid agonists. The demonstrated functional switch from agonist to antagonist upon C-1 ketone removal offers a validated chemical handle for systematic modification. Unlike traditional morphinan or fentanyl scaffolds, the neoclerodane diterpene core of herkinorin accesses a distinct chemical space that may circumvent issues associated with conventional opioid chemotypes. Industrial medicinal chemistry programs focused on next-generation analgesics with differentiated IP positions and reduced side-effect profiles can utilize herkinorin as a benchmark comparator and structural template.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Herkinorin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.